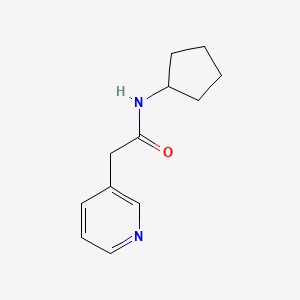

N-cyclopentyl-2-(pyridin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Stereoselective Synthesis Analysis

The paper titled "Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][1,3]oxazin-1-ones via a Nucleophilic Addition-Cyclization Process of N, O-Acetal with Ynamides" presents an efficient asymmetric approach for synthesizing functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones. This process involves a nucleophilic addition-cyclization of N, O-acetal with ynamides, yielding products with excellent regioselectivities and diastereoselectivities. The study demonstrates the versatility of substituted ynamides and the potential for chiral ynamides to undergo this transformation, resulting in high yields of the desired products .

Molecular Structure Analysis

The crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide is described in one of the papers, highlighting a dihedral angle of 4.83° between the acetamide moiety and the pyridine ring. The study also notes an intramolecular C—H⋯O interaction that generates an S(6) ring, and in the crystal, molecules are linked by various hydrogen bonds, forming sheets lying parallel to a specific plane . Another paper discusses the crystal structure of a related compound, N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, where the acetamido fragment is nearly coplanar with the pyridyl ring. This paper also notes the presence of offset π–π stacking between pyridyl rings and the disorder in the cyclohexyl group and the S—C bond attached to it .

Chemical Reactions Analysis

The synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides are explored in another study. The reactions with 2-(arylmethylidene)malononitriles were found to be nonselective, leading to mixtures of different heterocyclization products. The paper also discusses the cyclization of a specific thieno[2,3-b]pyridine derivative, which afforded a compound with a tautomeric equilibrium that was studied using DFT quantum chemical calculations .

Physical and Chemical Properties Analysis

The paper on 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides provides insight into the conformational analysis used in the development of a novel series of potent opioid kappa agonists. The synthesis of these compounds involved starting from chiral amino acids and introducing various alkyl and aryl substituents. The conformational analysis suggested that the biological activity as kappa agonists is related to the ability of the compounds to occupy an energy minimum close to that of a known kappa agonist. The most potent compound identified exhibited significant naloxone-reversible analgesic effects in an abdominal constriction model .

Scientific Research Applications

Corrosion Inhibition

N-cyclopentyl-2-(pyridin-3-yl)acetamide derivatives have been explored for their corrosion inhibition properties. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors in acidic and oil mediums. The best inhibition was generally obtained at 50 ppm in the acidic medium, showing promising results for industrial applications in corrosion prevention (Yıldırım & Cetin, 2008).

Therapeutic Potential in Alzheimer's Disease

Umar et al. (2019) investigated the therapeutic potential of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides in Alzheimer's disease. These compounds showed significant inhibition of acetylcholinesterase and amyloid β aggregation, which are key targets in Alzheimer’s disease management. This highlights their potential as multifunctional therapeutic agents in treating this condition (Umar et al., 2019).

Tautomerism Studies

Katritzky and Ghiviriga (1995) used N-(pyridin-2-yl)acetamide in studies of heteroaromatic tautomerism. Their research utilizing the SIMPLE technique confirmed established patterns of heteroaromatic tautomerism and illustrated the utility of this compound in such studies (Katritzky & Ghiviriga, 1995).

Antiallergic Properties

Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and investigated their antiallergic properties. They identified compounds that were significantly more potent than existing antiallergic drugs in various assays, indicating their potential as novel antiallergic agents (Menciu et al., 1999).

Anticancer Activity

In cancer research, a derivative, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, has shown potent inhibition of PI3Kα and mTOR, key targets in cancer therapy. Stec et al. (2011) highlighted its efficacy in vitro and in vivo, marking its significance in the development of anticancer therapies (Stec et al., 2011).

Future Directions

The potential applications of “N-cyclopentyl-2-(pyridin-3-yl)acetamide” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could be studied for potential biological activity .

properties

IUPAC Name |

N-cyclopentyl-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(14-11-5-1-2-6-11)8-10-4-3-7-13-9-10/h3-4,7,9,11H,1-2,5-6,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXDFUGLWFURRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)